molecular formula C12H10ClNO2 B2445257 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid CAS No. 887589-47-1

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid

Cat. No.: B2445257
CAS No.: 887589-47-1
M. Wt: 235.67
InChI Key: UCSHQWMHNSJGBQ-UHFFFAOYSA-N
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Properties

IUPAC Name

4-chloro-5,8-dimethylquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-6-3-4-7(2)11-10(6)8(13)5-9(14-11)12(15)16/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSHQWMHNSJGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinoline compounds, including 4-chloro-5,8-dimethylquinoline-2-carboxylic acid, exhibit significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications in the side chains can enhance antibacterial potency .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus64 μg/mL
This compoundEscherichia coli128 μg/mL
Other derivativesMethicillin-resistant Staphylococcus aureus>256 μg/mL

These findings highlight the potential for developing new antibacterial agents based on the structural features of this compound .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activity. Studies have indicated that compounds similar to this compound may exhibit effectiveness against malaria parasites by interfering with their metabolic processes . This opens avenues for further research into its application as an antimalarial drug candidate.

Material Science Applications

In addition to biological applications, this compound is being explored for its utility in materials science. Its ability to form complexes with metal ions makes it a candidate for developing sensors and catalysts. The unique electronic properties imparted by the quinoline structure can be advantageous in designing materials for electronic applications .

Case Studies

  • Antibacterial Evaluation : A study evaluated various quinoline derivatives against multiple bacterial strains using agar diffusion methods. The results demonstrated that structural modifications significantly influenced antibacterial activity, with this compound showing promising results against resistant strains .
  • Synthesis Optimization : Research focused on optimizing synthesis routes for quinoline derivatives found that adjusting reaction conditions could enhance yields significantly. This work provides insights into more efficient production methods for pharmaceuticals based on this compound .

Mechanism of Action

The mechanism of action of 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

Introduction

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid (CDQCA) is a synthetic compound belonging to the quinoline family, characterized by its unique structural features, including a chloro-substituted quinoline core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C12H10ClNO2
  • Molecular Weight : 235.67 g/mol
  • Structure : The compound features a quinoline ring with methyl groups at the 5 and 8 positions and a carboxylic acid group at the 2 position.

The biological activity of CDQCA can be attributed to its structural characteristics which allow it to interact with various biological targets. Its mechanism of action is believed to involve:

  • DNA Interaction : Similar compounds have shown the ability to bind to DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : CDQCA may act as an inhibitor of enzymes like DNA gyrase, which is crucial for bacterial DNA replication.

Biological Activities

  • Antimicrobial Activity
    • CDQCA has been investigated for its efficacy against various pathogens, including bacteria and fungi. Research indicates that it exhibits significant antibacterial properties, particularly against strains of Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria.
    • A study highlighted that certain derivatives of quinoline carboxylic acids demonstrated effective inhibition against Mtb, with minimum inhibitory concentrations (MIC) being assessed in various assays .
  • Anticancer Activity
    • Quinoline derivatives are known for their anticancer properties. Preliminary studies suggest that CDQCA may induce apoptosis in cancer cell lines, although specific data on CDQCA's anticancer effects remains limited.
    • Compounds structurally related to CDQCA have shown promise in targeting cancer cells through mechanisms such as cell cycle arrest and induction of oxidative stress.

Antimicrobial Efficacy Against Mycobacterium tuberculosis

In a recent study examining various quinoline derivatives, CDQCA was included in a library of compounds tested for antitubercular activity. The results indicated that while many derivatives exhibited poor activity (MIC > 64 μg/mL), some showed promising results:

CompoundMIC (μg/mL)Activity
CDQCA62.57Weak Inhibition
Other Derivative32.50Moderate Inhibition

This data suggests that modifications to the quinoline structure can enhance biological activity, highlighting the importance of structural optimization in drug development .

Anticancer Potential

A study focused on the anticancer properties of halogenated quinolines reported that compounds similar to CDQCA displayed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to DNA intercalation and disruption of cellular processes .

Q & A

Q. Table 1: Key Reaction Conditions for Functionalization

Reaction TypeCatalyst/ReagentSolventYield RangeReference
Suzuki CouplingPdCl₂(PPh₃)₂, K₂CO₃DMF70–85%
CarboxylationCO₂, CuIDMSO60–75%
AmidationSOCl₂, NH₃THF80–90%

Q. Table 2: Critical Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.3 (s, 2×CH₃), δ 8.1 (quinoline H)
IR (KBr)1705 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)

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